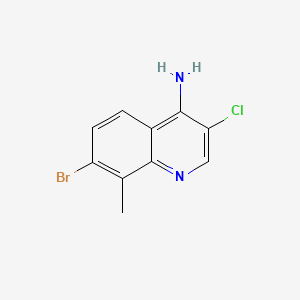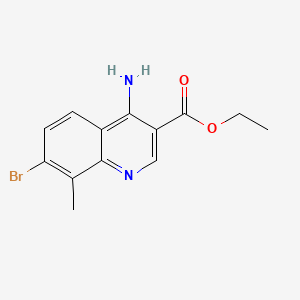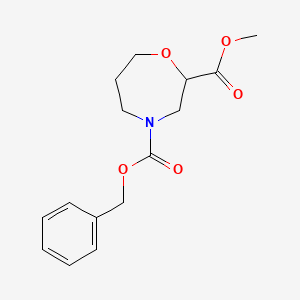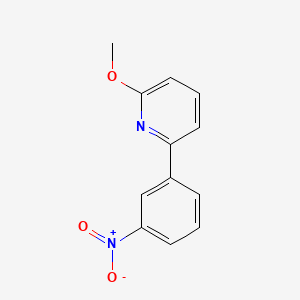
2-Methoxy-6-(3-nitrophenyl)pyridine
Vue d'ensemble
Description
“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.
Chemical Reactions Analysis
The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Applications De Recherche Scientifique
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives have shown diverse biological activities and have potential for newer therapeutic possibilities .
-
Fungicidal Activity of Nitrophenylpyridines
- Field : Agricultural Chemistry .
- Application : Nitrophenyl-pyridines have been studied for their fungicidal activity .
- Methods : The preparation of new substituted nitrophenyl-pyridines involves the nitration of 3-methyl-2-phenylpyridine, 3-methyl-4-phenylpyridine, and 2-methyl-3-phenylpyridine .
- Results : The monomethyl substituted nitrophenylpyridines displayed weak or moderate fungicidal activity .
-
Antimicrobial and Antiviral Activities of Pyridine Compounds
- Field : Medicinal Chemistry .
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods : The synthesis of pyridine compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction .
- Results : Pyridine compounds have shown promising antimicrobial and antiviral activities, which could be beneficial in the context of the COVID-19 pandemic .
-
Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
- Field : Pharmaceutical Sciences .
- Application : A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and assessed for their cytotoxic activity .
- Methods : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : Some of the compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
-
Antihypertensive Activity of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates
- Field : Pharmaceutical Sciences .
- Application : A class of compounds, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates, has been studied for their antihypertensive activity .
- Methods : The compounds were synthesized by the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure .
- Results : The asymmetrically substituted derivatives showed superior pharmacological activities (coronary vasodilation, antihypertensive activity) compared to the symmetrically substituted derivatives in many cases . One representative of this class was selected for further development as an antihypertensive drug .
-
Synthesis of Hantzsch Poly-substituted Pyridines Containing Adamantyl Moiety
- Field : Organic Chemistry .
- Application : A one-step procedure has been developed for the synthesis of new Hantzsch poly-substituted pyridines from a three-component reaction .
- Methods : The reaction involves N-(adamantan-1-yl)acetoacetamide, aldehyde derivatives, ammonium acetate in ethanol in the presence of montmorillonite K10 catalyst under reflux conditions .
- Results : The presence of adamantyl moiety in adamantyl acetoacetamide as an active methylene component leads to a strong steric hindrance and accelerates the oxidation of 1,4-dihydropyridines to the pyridine derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-nitrophenyl)pyridine | |
CAS RN |
1313359-04-4 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




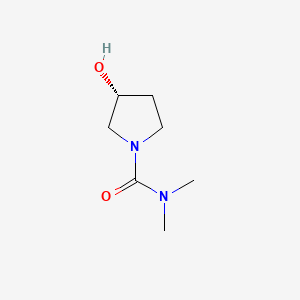
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

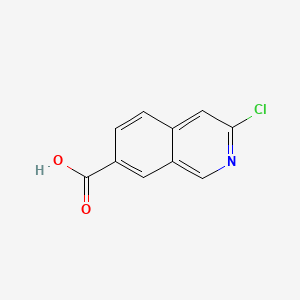
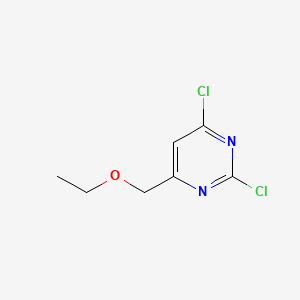
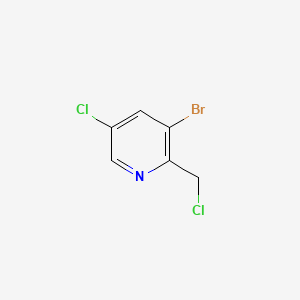
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
